molecular formula C7H9ClN2O B10907865 4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B10907865
M. Wt: 172.61 g/mol
InChI Key: CBGVGAOYKVMFDH-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted imidazole derivatives .

Scientific Research Applications

4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the chloro and ethyl groups, which confer distinct chemical properties and reactivity compared to other imidazole derivatives. These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-ethyl-5-methylimidazole-2-carbaldehyde

InChI

InChI=1S/C7H9ClN2O/c1-3-10-5(2)7(8)9-6(10)4-11/h4H,3H2,1-2H3

InChI Key

CBGVGAOYKVMFDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1C=O)Cl)C

Origin of Product

United States

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